molecular formula C9H17NO4 B558504 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid CAS No. 16948-10-0

3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

Cat. No. B558504
CAS RN: 16948-10-0
M. Wt: 203.24 g/mol
InChI Key: GDQRNRYMFXDGMS-UHFFFAOYSA-N
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Description

“3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid” is a compound that contains a tert-butoxycarbonyl (Boc) protecting group . The Boc group is used in organic synthesis to protect amines . The molecular formula of the compound is C8H16N2O4 .


Synthesis Analysis

The synthesis of compounds with a Boc group can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A study has also shown that tert-butyloxycarbonyl-protected amino acid ionic liquids can be used as starting materials in dipeptide synthesis .


Molecular Structure Analysis

The molecular structure of “3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid” consists of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 204.224 Da and the monoisotopic mass is 204.111008 Da .


Chemical Reactions Analysis

The Boc group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The compound can also participate in dipeptide synthesis with commonly used coupling reagents .


Physical And Chemical Properties Analysis

The compound is solid at 20 degrees Celsius . It has a density of 1.2±0.1 g/cm3, a boiling point of 364.4±37.0 °C at 760 mmHg, and a flash point of 174.2±26.5 °C . It has 6 hydrogen bond acceptors, 4 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Application 1: Dipeptide Synthesis

  • Summary of the Application : This compound is used in the synthesis of dipeptides. Dipeptides are a type of peptide made up of two amino acids. The tert-butoxycarbonyl (Boc) group is used to protect the amino group during the synthesis process .
  • Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared. These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Application 2: Deprotection of Boc Amino Acids and Peptides

  • Summary of the Application : This compound is used in the deprotection of Boc amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
  • Methods of Application : A method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect .

Safety And Hazards

The compound may cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling the compound . If the compound gets on the skin or in the eyes, it should be washed off immediately with plenty of water .

Future Directions

The use of tert-butyloxycarbonyl-protected amino acid ionic liquids in dipeptide synthesis represents a promising direction for future research . Further studies could explore the applicability of these ionic liquids in other types of organic synthesis .

properties

IUPAC Name

2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQRNRYMFXDGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400614
Record name 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

CAS RN

16948-10-0
Record name 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JE Chiu, J Thekkiniath, JY Choi, BA Perrin, L Lawres… - Scientific reports, 2017 - nature.com
The biosynthesis of the major acyl carrier Coenzyme A from pantothenic acid (PA) is critical for survival of Plasmodium falciparum within human erythrocytes. Accordingly, a PA analog α-…
Number of citations: 14 www.nature.com
I Ibrahem, GL Zhao, A Córdova - Chemistry–A European …, 2007 - Wiley Online Library
The direct catalytic asymmetric α‐aminomethylation of aldehydes is presented. The chiral amine and amino acid catalyzed reactions between unmodified aldehydes and a formaldehyde…
RT Smith - 2020 - search.proquest.com
The synthesis of C sp 3-rich scaffolds in organic chemistry is essential to obtain molecules of three-dimensional complexity. While many methods exist to introduce aliphatic groups via …
Number of citations: 2 search.proquest.com
A Stončius, M Nahrwold, N Sewald - Synthesis, 2005 - thieme-connect.com
Five suitably protected enantiomerically pure β 2-amino acids, homologues of proteinogenic α-amino acids, were synthesized from the common chiral precursor, tert-butyl …
Number of citations: 7 www.thieme-connect.com

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